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1-Deoxyglucosone -

1-Deoxyglucosone

Catalog Number: EVT-1579520
CAS Number:
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Deoxyglucosone is a reactive α-dicarbonyl compound that plays a significant role in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during the cooking and processing of food. This compound is recognized for its potential implications in food science and health, particularly concerning advanced glycation end products, which are linked to various diseases, including diabetes and cardiovascular conditions.

Source

1-Deoxyglucosone is primarily formed through the thermal processing of carbohydrates, particularly glucose and fructose, under conditions that promote the Maillard reaction. It can also be synthesized in vitro through various chemical methods. Its formation is influenced by factors such as temperature, pH, and the presence of other reactants like amino acids .

Classification

1-Deoxyglucosone belongs to the class of α-dicarbonyl compounds, which are characterized by having two carbonyl groups (C=O) within their molecular structure. It is specifically classified as a hexose derivative due to its structural relationship with glucose.

Synthesis Analysis

Methods

1-Deoxyglucosone can be synthesized through several methodologies, including:

  • Maillard Reaction: This is the most common pathway for its formation, where reducing sugars react with amino acids under heat. The reaction kinetics show that 1-deoxyglucosone accumulates significantly when glucose is combined with glutamic acid at elevated temperatures (90-110°C) over time .
  • Chemical Synthesis: Laboratory synthesis can involve using glucose or fructose as starting materials, often employing conditions that favor dehydration and rearrangement reactions to yield 1-deoxyglucosone.

Technical Details

The synthesis involves monitoring reaction parameters such as temperature and time to optimize yield. For example, studies have indicated that shorter heating times at lower temperatures can effectively increase the concentration of 1-deoxyglucosone while minimizing the formation of unwanted byproducts .

Molecular Structure Analysis

Structure

The molecular formula for 1-deoxyglucosone is C6H10O5. It features a six-carbon backbone with two carbonyl groups, which are responsible for its reactivity.

Data

  • Molecular Weight: Approximately 174.14 g/mol.
  • Structural Characteristics: The compound has a unique structure that allows it to participate in further reactions typical of dicarbonyl compounds, including glycation processes.
Chemical Reactions Analysis

Reactions

1-Deoxyglucosone participates in several key reactions:

  • Glycation: It readily reacts with proteins and lipids to form advanced glycation end products. This reaction is significant in understanding its role in diabetic complications.
  • Degradation: Under certain conditions, 1-deoxyglucosone can degrade into other reactive species, such as methylglyoxal and diacetyl, which also have implications in food chemistry and health .

Technical Details

The reactivity of 1-deoxyglucosone can be quantified using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), allowing researchers to analyze its formation and degradation pathways accurately .

Mechanism of Action

Process

The mechanism by which 1-deoxyglucosone exerts its effects primarily involves its ability to modify proteins through glycation. This process leads to structural changes in proteins, affecting their function and contributing to various pathological states.

Data

Research indicates that the glycation process mediated by 1-deoxyglucosone can activate inflammatory pathways and contribute to oxidative stress, which are critical factors in the development of chronic diseases like diabetes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or light yellow liquid.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Reactivity: Exhibits high reactivity due to the presence of carbonyl groups.
  • Stability: Relatively unstable under prolonged heat or acidic conditions; it can decompose into other dicarbonyl compounds.

Relevant analyses include spectroscopic methods (NMR, IR) for structural elucidation and stability assessments under various conditions .

Applications

Scientific Uses

1-Deoxyglucosone has several applications in scientific research:

  • Food Science: Used as a marker for assessing the extent of Maillard reaction products in processed foods.
  • Medical Research: Investigated for its role in diabetes-related complications due to its ability to form advanced glycation end products.
  • Biochemical Studies: Utilized in studies examining protein modification and oxidative stress mechanisms .
Role of 1-Deoxyglucosone in the Maillard Reaction Network

Position within Non-Enzymatic Glycation Pathways

1-Deoxyglucosone (1-DG), also known as 1-deoxy-D-erythro-hexo-2,3-diulose, is a highly reactive α-dicarbonyl compound (α-DC) occupying a pivotal position within intermediate stages of the Maillard reaction network. It serves as a critical branching point between caramelization (sugar degradation alone) and glycation (sugar-amino acid reaction) pathways. Formed during thermal processing of foods or under physiological conditions, 1-DG acts as a key precursor for both desirable flavor compounds (e.g., furanones, pyranones) and detrimental advanced glycation end-products (AGEs) like carboxymethyllysine (CML) [1] [6] [9]. Its generation signifies the shift from early, reversible glycation stages (Schiff base, Amadori products) to advanced, irreversible modifications. Unlike early glycation products, 1-DG rapidly undergoes dehydration, fragmentation, and polymerization reactions, driving browning and aroma development while contributing to protein cross-linking and loss of nutritional value [3] [10].

Comparative Reactivity with 3-Deoxyglucosone (3-DG) and Methylglyoxal (MGO)

The reactivity of α-dicarbonyls dictates their impact on food quality and pathological processes. 1-DG exhibits distinct reactivity compared to its isomer 3-deoxyglucosone (3-DG) and the smaller methylglyoxal (MGO):

  • Reactivity with Amino Groups: 1-DG primarily targets lysine (ε-amino group) and arginine (guanidinium group) residues. Its open-chain form possesses two electrophilic carbonyl groups (C2 and C3), enabling nucleophilic attacks leading to Schiff base formation or Strecker degradation. While MGO is more reactive than 1-DG due to its lower steric hindrance and higher electrophilicity, 1-DG is significantly more reactive than glucose and many Amadori products [7] [8].
  • Pathway to AGEs: 1-DG degradation favors the formation of furan derivatives (e.g., hydroxymethylfurfural precursors) and specific AGEs like CML via glyoxal formation. In contrast, 3-DG is a major precursor for pyrraline and pentosidine-type AGEs, while MGO predominantly forms hydroimidazolones (MG-H1) and argpyrimidine [6] [7] [9].
  • Stability: 1-DG is less stable than 3-DG under physiological pH and temperature, undergoing faster dehydration and fragmentation reactions [7] [9].

Table 1: Comparative Properties of Key α-Dicarbonyl Compounds in the Maillard Reaction

Property1-Deoxyglucosone (1-DG)3-Deoxyglucosone (3-DG)Methylglyoxal (MGO)
Primary Formation RouteRetro-aldol cleavage, 1,2-enolizationHydrolysis of Fructosamine-3-Phosphate, 3,4-enolizationRetro-aldol cleavage of triose phosphates
Key Structural FeatureC1 missing OH (C=O at C1 absent)C3 missing OH (C=O at C3 absent)Smallest α-dicarbonyl (CH₃C(O)CHO)
Relative ReactivityHigh (less than MGO, higher than glucose/Amadori)HighVery High
Major AGE PrecursorsCML, Furans, PyranonesPyrraline, Pentosidine, 3-DG-HMG-H1, CEL, Argpyrimidine
StabilityLow (rapid dehydration/fragmentation)ModerateModerate

Mechanisms of Formation from Reducing Sugars and Amadori Products

1-DG generation occurs via multiple interconnected pathways within the Maillard network and caramelization:

  • Direct Sugar Degradation (Caramelization): Under low moisture/high heat conditions, reducing sugars like glucose undergo 1,2-enolization (Lobry de Bruyn-Alberda van Ekenstein transformation). This involves proton abstraction at C2, forming a 1,2-enediol intermediate. Dehydration specifically at the C1 position (loss of OH from C1 and H from C2) yields 1-DG directly. This pathway is dominant in systems with limited amino compounds (e.g., caramelization in sugar syrups) [1] [3] [10].
  • Degradation of Amadori Products (Glycation): The Amadori compound (e.g., fructoselysine), formed from glucose and an amino acid, degrades under heat. One key route involves 1,2-enolization analogous to glucose, followed by elimination of the C1 substituent (originally the amino acid residue) and dehydration. This retro-aldol-like cleavage directly releases 1-DG into the system [1] [8] [10].
  • Fragmentation of Larger Intermediates: Retro-aldol cleavage of hexose-derived dicarbonyls or triose derivatives formed earlier in the Maillard cascade can also contribute to 1-DG pools [9] [10].

Table 2: Primary Formation Pathways of 1-Deoxyglucosone

Formation PathwayKey Reactants/PrecursorsDominant ConditionsMechanistic Step
1,2-Enolization of GlucoseD-GlucoseLow moisture, high temperature, neutral/alkaline pHDehydration at C1 position after enolization
Degradation of Amadori ProductFructosamine (e.g., Fructoselysine)Elevated temperature, low water activity1,2-Enolization & elimination of amine group
Retro-Aldol CleavageC₆/C₅ Dicarbonyl Intermediates (e.g., 3-DG, Glucosone)Alkaline pH, high temperatureCleavage of C3-C4 bond generating C3 fragment + Triose

Influence of Environmental Factors (pH, Temperature, Water Activity) on Generation Kinetics

The kinetics of 1-DG formation and degradation are highly sensitive to processing and environmental conditions:

  • pH: Alkaline conditions (pH > 7.0) dramatically accelerate 1-DG formation. High pH promotes the enolization of sugars and Amadori products (deprotonation at C2) and facilitates retro-aldol reactions, both critical pathways for 1-DG generation. Under acidic conditions (pH < 5.0), 1,2-enolization is suppressed, favoring alternative pathways like 3,4-enolization (leading to 3-DG and 5-HMF) [8] [10].
  • Temperature: As an endothermic process, 1-DG formation exhibits a strong positive temperature dependence following Arrhenius kinetics. Studies in glucose/wheat flour systems and hazelnut roasting models show significant increases in 1-DG concentration between 120°C and 180°C. Degradation rates of 1-DG to downstream products (furans, pyranones, AGEs) also increase with temperature [1] [3].
  • Water Activity (aw): Low water activity (aw < 0.7) favors 1-DG accumulation. Water acts as a reactant in hydrolytic degradation pathways of intermediates and 1-DG itself. Under low-moisture conditions (e.g., baking crust, roasted nuts), these hydrolytic reactions are minimized, allowing 1-DG to reach higher concentrations and persist longer, enhancing its participation in browning and cross-linking reactions. High aw promotes hydrolysis and dilution, reducing 1-DG yield [1] [3] [8].
  • Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) catalyze sugar and Amadori product oxidation, generating reactive oxygen species (ROS) and dicarbonyls like 1-DG through autoxidative pathways. Chelating agents (e.g., DETAPAC) effectively suppress this metal-catalyzed route [8].

Properties

Product Name

1-Deoxyglucosone

IUPAC Name

(4R,5R)-4,5,6-trihydroxyhexane-2,3-dione

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h4,6-7,9,11H,2H2,1H3/t4-,6-/m1/s1

InChI Key

JPNOFZPGVHGIAU-INEUFUBQSA-N

Synonyms

1-deoxy-D-erythro-hexo-2,3-diulose
1-deoxy-erythro-hexo-2,3-diulose
1-DG cpd

Canonical SMILES

CC(=O)C(=O)C(C(CO)O)O

Isomeric SMILES

CC(=O)C(=O)[C@@H]([C@@H](CO)O)O

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